tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Overview
Description
"tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate" is a chemical compound that has been the subject of various synthetic and structural studies due to its potential as an intermediate in the synthesis of pharmacologically relevant molecules. This compound's structural complexity and reactivity lend it to be an interesting subject for chemical research.
Synthesis Analysis
The synthesis of similar compounds has been explored through organocatalyzed methods, employing bifunctional noncovalent organocatalysts to yield products like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate as a racemic mixture, confirmed via spectroscopic methods including high-resolution mass spectrometry and NMR (Hozjan et al., 2023). Additionally, microwave-assisted synthesis has been employed for rapid and efficient synthesis, highlighting the versatility in the synthetic approaches for related compounds (Gu & Li, 2013).
Molecular Structure Analysis
X-ray crystallography has been utilized to characterize the molecular and crystal structure of similar compounds, revealing intricate details like intramolecular hydrogen bonding and crystallization behavior, which significantly influence the compound's reactivity and stability (Çolak et al., 2021).
Chemical Reactions and Properties
Research into tert-ButylIsocyanide in Ugi Reaction demonstrates the compound's ability to undergo cyclization into related structures under specific conditions, showcasing the chemical reactivity and potential transformations of these molecules (Nikulnikov et al., 2009).
Physical Properties Analysis
The physical properties of related compounds have been studied through NMR spectroscopy, providing insights into the conformational behavior and dynamics, which are crucial for understanding the compound's behavior in various environments (Chmielewski et al., 1982).
Chemical Properties Analysis
Detailed investigations into the chemical properties, including reactivity under different conditions and with various reagents, have been conducted to understand the versatility and potential applications of these compounds. This includes exploring the electrophilic substitution reactions and the formation of novel derivatives with potential biological activity (Ivanov et al., 2021).
Scientific Research Applications
Convertible Reagents in Synthesis : tert-Butyl amides, including related structures to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, have been used as convertible reagents in the Ugi reaction. This approach assists in the microwave-assisted preparation of dihydropyrazolopyrazine diones, demonstrating the utility of such compounds in neighboring-group-assisted cleavage and cyclization reactions (Nikulnikov et al., 2009).
Synthesis of Fluorinated Acids : Compounds structurally similar to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate are used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. These acids have potential applications in pharmaceutical and agrochemical industries (Iminov et al., 2015).
Anticancer Drug Synthesis : The compound tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, similar in structure to the queried compound, is an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its role in developing new therapeutic agents (Zhang et al., 2018).
Inhibitors Synthesis : The synthesis of acetyl-CoA carboxylase inhibitors involves compounds structurally related to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate. These inhibitors have applications in treating metabolic disorders and diseases (Huard et al., 2012).
Reactions in Organic Chemistry : tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate-related compounds are used in various organic reactions, including cyclization, diazotization, and acylation, showcasing their versatility in chemical synthesis (Ivanov et al., 2017).
Insecticidal Activity : Some derivatives of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate show promising insecticidal activity, indicating potential applications in pest control and agriculture (Deng et al., 2016).
Safety And Hazards
“tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
properties
IUPAC Name |
tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNCTVDGYIKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate | |
CAS RN |
657428-42-7 | |
Record name | tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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